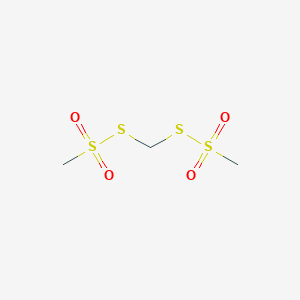

1,1-Methanediyl bismethanethiosulfonate

Vue d'ensemble

Description

1,1-Methanediyl bismethanethiosulfonate is a sulfhydryl cross-linking reagent . It is primarily used as an intermediate in the synthesis of peptides, proteins, dyes, pesticides, and organic compounds . It is also used as a rubber accelerator and as a curing agent for rubber vulcanization .

Molecular Structure Analysis

The molecular formula of 1,1-Methanediyl bismethanethiosulfonate is C3H8O4S4 . Its molecular weight is 236.353 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1,1-Methanediyl bismethanethiosulfonate are not available, it is known to be a useful building block in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Methanediyl bismethanethiosulfonate are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Peptide and Protein Synthesis

1,1-Methanediyl bismethanethiosulfonate (MBTS) serves as a crucial sulfhydryl cross-linking reagent in the synthesis of peptides and proteins. Its ability to form disulfide bridges between cysteine residues helps stabilize the tertiary and quaternary structures of peptides and proteins, which is essential for their biological activity .

Catalyst in Organic Synthesis

MBTS finds application as a catalyst in organic synthesis processes. Its unique chemical properties facilitate various reactions, including polymerizations and rearrangements, by enhancing the reaction rates and improving yield efficiencies.

Development of Dyes and Pigments

In the field of color science, MBTS is used as an intermediate in the synthesis of complex dyes and pigments. It contributes to the development of new colorants with improved stability and brightness for industrial applications .

Pesticide Formulation

The compound plays a role in the formulation of pesticides. Its reactive sulfhydryl groups can be utilized to synthesize compounds that exhibit pesticidal properties, aiding in the development of new agricultural chemicals .

Drug Discovery and Development

In pharmaceutical research, MBTS is employed in the development of therapeutic agents. Its cross-linking ability is particularly valuable in the design of drug molecules that require a precise three-dimensional structure for their activity .

Polymer Synthesis

MBTS is instrumental in the synthesis of polymers. It can act as a cross-linking agent to modify the properties of polymers, such as elasticity, strength, and resistance to chemicals, making it valuable in materials science.

Analytical Chemistry

In analytical chemistry, MBTS is used as a standard or reference compound in various analytical techniques. Its well-defined properties allow for accurate calibration and validation of analytical instruments .

Environmental Science Applications

MBTS’s role in environmental science is emerging, particularly in the analysis and breakdown of pollutants. Its chemical reactivity can potentially be harnessed to detect and neutralize environmental contaminants .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1,1-Methanediyl bismethanethiosulfonate (MBTS) primarily targets sulfhydryl groups in biological molecules . These targets play crucial roles in maintaining the structure and function of proteins and enzymes.

Mode of Action

MBTS acts as a sulfhydryl cross-linking reagent . It interacts with its targets by forming covalent bonds with the sulfhydryl groups, leading to the cross-linking of these groups. This interaction can induce conformational changes in the target molecules, potentially altering their biological activities.

Propriétés

IUPAC Name |

bis(methylsulfonylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSDVHMSSISWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233340 | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22418-52-6 | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: 1,1-Methanediyl bismethanethiosulfonate ((MTS)2-1) is a homobifunctional, thiol-specific crosslinker that targets cysteine residues in proteins. It forms disulfide bonds with cysteine residues that are in close proximity, effectively "crosslinking" them. [, , ] This crosslinking can have various downstream effects depending on the protein targeted:

- Inhibition of protein function: Crosslinking can lock a protein into a specific conformation, preventing conformational changes essential for its function. This has been observed with the lactose permease of Escherichia coli, where crosslinking specific cysteine residues inhibits lactose transport. []

- Stabilization of protein complexes: (MTS)2-1 can be used to stabilize interactions between proteins that exist as oligomers. This has been demonstrated with the human proton-coupled folate transporter (PCFT), where (MTS)2-1 helped identify the presence of PCFT dimers and higher order oligomers. []

- Mapping protein structure: By systematically introducing cysteine residues into a protein and using (MTS)2-1 to identify which residues are close enough to crosslink, researchers can gain insights into the three-dimensional structure of the protein. []

A: Yes, (MTS)2-1 can be valuable for studying the functional consequences of protein oligomerization. In the research on the human proton-coupled folate transporter (PCFT), researchers used (MTS)2-1 to identify PCFT existing as dimers, trimers, and tetramers. [] They further observed a "dominant-positive" phenotype when co-expressing wild-type PCFT with an inactive mutant, suggesting functional cooperation between PCFT monomers within an oligomeric complex. [] This highlights the utility of (MTS)2-1 in not only identifying oligomers but also investigating their functional significance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

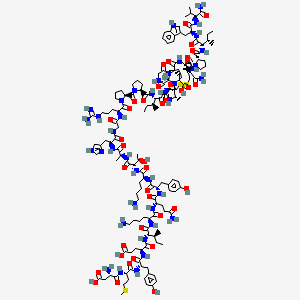

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)

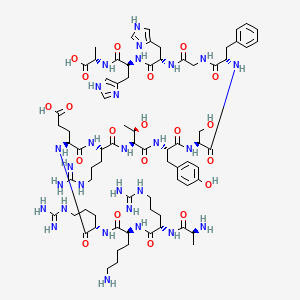

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

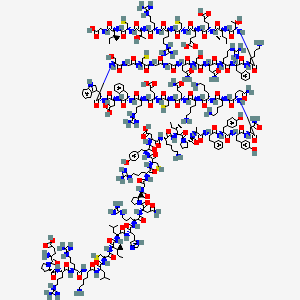

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)